Colterol acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

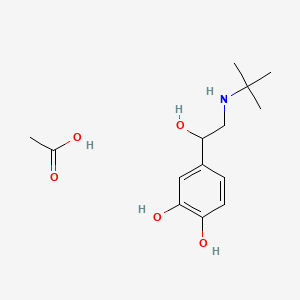

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBIDRTCKRNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907691 | |

| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10255-14-8 | |

| Record name | Colterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colterol Acetate on β2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of colterol, the active metabolite of colterol acetate, on β2-adrenergic receptors (β2-AR). Colterol is a short-acting β2-adrenergic receptor agonist used in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] this compound serves as a prodrug that is hydrolyzed to the active compound, colterol.[2]

Core Mechanism of Action

Colterol exerts its therapeutic effects through selective agonism at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. These receptors are predominantly located on the smooth muscle cells of the airways.[3] Upon binding, colterol initiates a conformational change in the β2-AR, leading to the activation of the associated heterotrimeric Gs protein.

The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the cell, ultimately resulting in a decrease in intracellular calcium concentrations. This cascade of events leads to the relaxation of airway smooth muscle, causing bronchodilation and relief from bronchospasm.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for colterol's interaction with adrenergic receptors. It is important to note that publicly available data on the functional potency (EC50) and intrinsic activity of colterol is limited.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| IC50 | β1-adrenoceptor | 645 nM | Heart | --INVALID-LINK-- |

| IC50 | β2-adrenoceptor | 147 nM | Lung | --INVALID-LINK-- |

| Intrinsic Activity | β2-adrenoceptor | Higher than at β1 | Guinea-pig |

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of colterol required to inhibit the binding of a radiolabeled antagonist by 50%, indicating its binding affinity. A lower IC50 value signifies a higher binding affinity.

The data indicates that colterol is approximately 4.4-fold more selective for the β2-adrenergic receptor over the β1-adrenergic receptor. Studies in guinea-pig tissues have also shown that colterol possesses a higher intrinsic activity at β2-adrenoceptors compared to β1-adrenoceptors, contributing to its functional selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Colterol at the β2-Adrenergic Receptor

Caption: Colterol-mediated β2-adrenergic receptor signaling cascade.

General Experimental Workflow for Characterizing a β2-Adrenergic Agonist

Caption: A typical workflow for the in vitro characterization of a β2-agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to characterize β2-adrenergic receptor agonists like colterol.

Protocol 1: Radioligand Binding Assay (Competition Assay)

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of colterol for the β2-adrenergic receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: A high-affinity β2-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.

-

Non-specific Ligand: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding.

-

Test Compound: Serial dilutions of colterol.

-

Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Methodology:

-

Assay Preparation: Prepare serial dilutions of colterol in binding buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Binding Buffer, Radioligand, and Cell Membranes.

-

Non-specific Binding (NSB): Non-specific Ligand, Radioligand, and Cell Membranes.

-

Competition Binding: Colterol dilution, Radioligand, and Cell Membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the colterol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC50) and efficacy.

Objective: To determine the potency (EC50) and intrinsic activity of colterol at the β2-adrenergic receptor.

Materials:

-

Cells: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Test Compound: Serial dilutions of colterol.

-

Reference Agonist: A full β2-agonist, such as isoproterenol, for comparison of intrinsic activity.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation Buffer: A physiological buffer such as HBSS or serum-free media.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add serial dilutions of colterol or the reference agonist to the wells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Determine the cAMP concentration in each sample.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Determine the maximal response (Emax) for colterol.

-

Calculate the intrinsic activity by comparing the Emax of colterol to the Emax of the full reference agonist (Intrinsic Activity = Emax_colterol / Emax_isoproterenol).

-

Conclusion

This compound, through its active metabolite colterol, functions as a selective β2-adrenergic receptor agonist. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to airway smooth muscle relaxation. The available binding data confirms its selectivity for the β2-receptor subtype. While detailed quantitative data on its functional potency and intrinsic activity are not extensively available in the public domain, the provided experimental protocols offer a robust framework for the comprehensive in vitro characterization of colterol and other β2-adrenergic agonists. This guide serves as a foundational resource for researchers and professionals in the field of respiratory drug discovery and development.

References

- 1. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Colterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol acetate is a notable β-adrenergic receptor agonist, recognized primarily for its bronchodilatory effects. As a prodrug, it is metabolically converted to its active form, colterol, which exerts its pharmacological action by selectively targeting β2-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its characterization and the elucidation of its mechanism of action are presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol acetate, is the acetate salt of Colterol.[][2] The presence of the acetate group enhances its lipophilicity, a common strategy in prodrug design to improve pharmacokinetic properties.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Data:

| Property | Value | Source |

| IUPAC Name | acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | PubChem[4] |

| CAS Number | 10255-14-8 | MedKoo Biosciences[2] |

| Molecular Formula | C₁₄H₂₃NO₅ | MedKoo Biosciences |

| Molecular Weight | 285.34 g/mol | MedKoo Biosciences |

| Exact Mass | 285.1576 g/mol | MedKoo Biosciences |

| Elemental Analysis | C: 58.93%, H: 8.13%, N: 4.91%, O: 28.03% | MedKoo Biosciences |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Pharmacological Properties and Mechanism of Action

This compound is a short-acting β2-adrenoreceptor agonist. It functions as a prodrug, being hydrolyzed by esterases to its active metabolite, Colterol. Colterol exhibits its pharmacological effects by binding to and activating β-adrenergic receptors.

Pharmacological Data:

The following table summarizes the available pharmacological data for Colterol, the active metabolite of this compound.

| Parameter | Receptor | Value | Source |

| IC₅₀ | β1-adrenoceptor (heart) | 645 nM | MedchemExpress |

| IC₅₀ | β2-adrenoceptor (lung) | 147 nM | MedchemExpress |

| Binding Affinity (Ki) | Data not available | ||

| Potency (EC₅₀) | Data not available | ||

| Intrinsic Efficacy | Partial Agonist | Waldeck B, et al. (1986) |

Mechanism of Action:

Colterol, the active form of this compound, is a selective agonist for β2-adrenergic receptors, although it also has some activity at β1-adrenergic receptors. The binding of Colterol to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This primarily involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, which is the basis for its bronchodilatory effect.

Signaling Pathway Diagram:

References

Synthesis and Characterization of Colterol Acetate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Colterol acetate for laboratory applications. Colterol, a selective β2-adrenergic agonist, is a valuable tool in respiratory and cardiovascular research. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data based on established chemical principles and analogous compounds.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process: first, the synthesis of Colterol (N-tert-butylnorepinephrine) via reductive amination, followed by the acetylation of the secondary amine to yield the final product.

Step 1: Synthesis of Colterol

The synthesis of Colterol can be adapted from established methods for the preparation of norepinephrine analogs. A common approach involves the reductive amination of a protected catechol ketone with tert-butylamine.

Reaction Scheme:

Experimental Protocol:

-

Protection of the Catechol: The hydroxyl groups of 3',4'-dihydroxy-2-aminoacetophenone are first protected to prevent side reactions. This can be achieved using a suitable protecting group such as benzyl or silyl ethers.

-

Reductive Amination: The protected ketone is reacted with tert-butylamine in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in an appropriate solvent like methanol or dichloromethane. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting groups are removed to yield Colterol. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for benzyl groups, fluoride-based reagents for silyl ethers).

-

Purification: The crude Colterol is purified by column chromatography on silica gel to obtain the pure product.

Step 2: Synthesis of this compound

The final step involves the acetylation of the secondary amine of Colterol.

Reaction Scheme:

Experimental Protocol:

-

Acetylation: Colterol is dissolved in a suitable solvent, such as pyridine or a mixture of dichloromethane and triethylamine. Acetic anhydride is added dropwise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (catechol ring): ~6.5-6.8 ppm (multiplets). Methine proton (-CH(OH)-): ~4.8 ppm (doublet of doublets). Methylene protons (-CH₂-N-): ~2.8-3.2 ppm (multiplets). tert-Butyl protons: ~1.1 ppm (singlet). Acetyl methyl protons: ~2.1 ppm (singlet). Hydroxyl and amine protons: variable, broad singlets. |

| ¹³C NMR | Aromatic carbons: ~115-145 ppm. Carbonyl carbon (acetate): ~170 ppm. Methine carbon (-CH(OH)-): ~70 ppm. Methylene carbon (-CH₂-N-): ~50 ppm. tert-Butyl carbons: ~28 ppm (quaternary) and ~50 ppm (methyls). Acetyl methyl carbon: ~22 ppm. |

| FTIR (cm⁻¹) | O-H stretch (phenolic): ~3300-3500 (broad). N-H stretch (amide): ~3200-3400. C-H stretch (aliphatic): ~2850-3000. C=O stretch (amide): ~1640. Aromatic C=C stretch: ~1500-1600. C-O stretch (alcohol and ester): ~1000-1300. |

| Mass Spec. | Expected [M+H]⁺: Calculated for C₁₄H₂₁NO₄. Fragmentation pattern showing loss of the acetyl group, tert-butyl group, and water. |

Note: Predicted data is based on analysis of similar compounds and may vary.[1][2]

Chromatographic Analysis

Table 2: Proposed HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient, but expected to be well-resolved from starting materials and byproducts. |

This method is a starting point and may require optimization.[3][4][5]

Signaling Pathway of Colterol

As a β2-adrenergic agonist, Colterol exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.

References

- 1. 1H and 13C NMR of 3-O and 4-O conjugates of dopamine and other catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Cimaterol and clenbuterol residue analysis by HPLC-HPTLC in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.bvsalud.org [docs.bvsalud.org]

Colterol Acetate: An In-depth Technical Guide to its Role as a Metabolite of Bitolterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of colterol, the active metabolite of the pro-drug bitolterol. Bitolterol, a bronchodilator previously used in the management of asthma and chronic obstructive pulmonary disease (COPD), exerts its therapeutic effect through enzymatic hydrolysis to colterol. This document details the metabolic activation of bitolterol, the pharmacological action of colterol as a β2-adrenergic agonist, and the subsequent intracellular signaling cascade. Furthermore, it presents available quantitative data and outlines detailed experimental protocols relevant to the study of this pro-drug and its active metabolite, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

Bitolterol is a pro-drug that was developed to improve the therapeutic index of its parent compound, colterol (N-tert-butylarterenol).[1] As a di-p-toluate ester of colterol, bitolterol itself is biologically inactive.[1][2] Its pharmacological activity is entirely dependent on its conversion to the active metabolite, colterol, through hydrolysis by tissue esterases.[2][3] This conversion occurs at high concentrations in the lung, the target organ for its bronchodilatory effects. Colterol is a potent β2-adrenergic receptor agonist, which mediates the relaxation of bronchial smooth muscle, leading to relief from bronchospasm. The pro-drug strategy aimed to enhance the duration of action and reduce the cardiovascular side effects associated with systemically administered β-agonists. Although bitolterol has been largely superseded by newer bronchodilators, the principles of its activation and action remain a pertinent case study in pro-drug design and targeted drug delivery.

Metabolic Activation of Bitolterol to Colterol

The conversion of bitolterol to its active form, colterol, is a critical step for its therapeutic efficacy. This biotransformation is catalyzed by esterase enzymes, which are abundant in various tissues, with particularly high concentrations found in the lungs.

The Metabolic Pathway

The metabolic activation of bitolterol is a one-step hydrolysis reaction where the two p-toluoyl ester groups are cleaved from the catechol hydroxyls of the colterol backbone. This process releases the active catecholamine, colterol.

Quantitative Data

While the qualitative pathway is well-established, specific kinetic parameters for the hydrolysis of bitolterol by human lung esterases are not extensively reported in the readily available literature. The prolonged duration of action of bitolterol, lasting up to 8 hours, is attributed to the slow and sustained hydrolysis of the pro-drug in the lung tissue, which maintains therapeutic concentrations of colterol.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Bitolterol

| Parameter | Value/Description | Species | Reference |

| Onset of Action | Within 5 minutes | Human | |

| Duration of Action | Up to 8 hours | Human | |

| Maximum FEV1 Increase | 46-50% (at 1.0-3.0 mg doses) | Human | |

| Optimal Nebulized Dose | 1.0 mg (closed-port, intermittent-flow) | Human |

Pharmacological Action of Colterol

Colterol, as the active metabolite of bitolterol, is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.

Signaling Pathway

Colterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a cascade of intracellular events, ultimately leading to muscle relaxation.

Quantitative Data

Specific binding affinity (Ki) and functional potency (EC50 or IC50) values for colterol at the human β2-adrenergic receptor are not consistently reported in easily accessible literature. However, the pharmacological effects observed in clinical studies provide indirect evidence of its potent agonist activity.

Table 2: Comparative Efficacy of Inhaled Bitolterol and Albuterol

| Parameter | Bitolterol (1.11 mg) | Albuterol (180 mcg) | p-value | Reference |

| Onset of Bronchodilation | < 5 minutes | < 5 minutes | NS | |

| Time to Max Effect | 30-60 minutes | 30-60 minutes | NS | |

| FEV1 Increase at 4 hours | Significantly higher | - | < 0.05 | |

| FEV1 Increase at 8 hours | 20% over baseline | < 15% over baseline | < 0.05 | |

| Half-life of effect on airway reactivity (in less reactive subjects) | 1.37 hours | 0.92 hours | < 0.05 |

NS: Not Significant

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the study of bitolterol and colterol. These protocols are based on standard practices in the field and can be adapted for specific research needs.

In Vitro Hydrolysis of Bitolterol

This protocol describes a method to assess the conversion of bitolterol to colterol using a biological matrix, such as human lung microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of bitolterol in a suitable solvent (e.g., DMSO).

-

Obtain or prepare human lung microsomes and determine the protein concentration.

-

Prepare an incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Incubation:

-

Pre-warm the incubation buffer and microsomal suspension to 37°C.

-

Initiate the reaction by adding the bitolterol stock solution to the microsomal suspension. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sample Collection and Processing:

-

At predetermined time points, withdraw aliquots of the incubation mixture and immediately add them to the quenching solution to stop the reaction.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to autosampler vials for analysis.

-

Quantify the concentrations of bitolterol and colterol using a validated LC-MS/MS method.

-

Colterol-induced cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of β2-adrenergic receptor activation by colterol in a cell-based system, such as human airway smooth muscle cells.

Methodology:

-

Cell Culture:

-

Culture human airway smooth muscle cells in appropriate media until they reach the desired confluency.

-

Seed the cells into multi-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent the degradation of cAMP.

-

Add varying concentrations of colterol to the wells and incubate for a specified time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Measurement:

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the colterol concentration to generate a dose-response curve.

-

Calculate the EC50 value, which represents the concentration of colterol that produces 50% of the maximal response.

-

Conclusion

Colterol, the active metabolite of bitolterol, is a potent β2-adrenergic agonist that mediates bronchodilation through the canonical Gs-protein/adenylyl cyclase/cAMP signaling pathway. The pro-drug approach embodied by bitolterol offers a valuable strategy for targeted drug delivery and prolonged therapeutic effect. While specific quantitative data on the enzyme kinetics of bitolterol hydrolysis and the receptor binding affinity of colterol are not extensively documented in the available literature, the established pharmacological profile and the detailed experimental frameworks presented in this guide provide a solid foundation for further research in this area. The methodologies outlined herein can be adapted to investigate the metabolism and activity of novel pro-drug candidates targeting the β2-adrenergic receptor and other G-protein coupled receptors.

References

- 1. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a β2-Adrenergic Agonist: A Technical History of Colterol

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Experimental Characterization of Colterol

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Colterol, a short-acting β2-adrenoreceptor agonist. It details the scientific journey from the foundational understanding of structure-activity relationships in catecholamines to the specific development of N-tert-butylnorepinephrine (Colterol) and its prodrug, Bitolterol. This document includes a historical timeline, detailed experimental protocols for key assays, quantitative data on receptor binding and functional potency, and visualizations of relevant signaling pathways and experimental workflows. The intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the history and science of β2-adrenergic agonists.

Introduction: The Quest for Selective Bronchodilation

The mid-20th century saw a concerted effort in respiratory medicine to develop effective treatments for bronchoconstriction, a hallmark of diseases like asthma. Early therapies, such as epinephrine and isoproterenol, were non-selective adrenergic agonists, leading to significant cardiovascular side effects due to their action on β1-adrenergic receptors in the heart.[1] This spurred the search for compounds with greater selectivity for the β2-adrenergic receptors located in the bronchial smooth muscle, which would allow for targeted bronchodilation with an improved safety profile.

This guide focuses on Colterol (N-tert-butylnorepinephrine), a key molecule in the evolution of β2-agonist therapy. While its clinical use was primarily through its prodrug, Bitolterol mesylate, the pharmacological activity resides in the Colterol molecule itself.[2] This document will delve into the historical context of its discovery, the scientific rationale behind its chemical structure, and the experimental methods used to characterize its selective β2-agonist properties.

The Discovery and History of Colterol: A Timeline

The development of Colterol is rooted in the systematic exploration of the structure-activity relationships of catecholamines.

-

1967: A pivotal moment in adrenergic pharmacology was the differentiation of β-adrenergic receptors into β1 and β2 subtypes by Lands and his colleagues.[3] This discovery provided the theoretical framework for the rational design of receptor-selective drugs.

-

Late 1960s - Early 1970s: Research in various pharmaceutical laboratories focused on modifying the structure of norepinephrine. A key finding was that increasing the size of the N-alkyl substituent enhanced β-receptor activity while decreasing α-receptor activity. Specifically, the incorporation of a bulky tert-butyl group on the nitrogen atom was found to confer significant selectivity for the β2-adrenoceptor.[4] This structural modification led to the synthesis of N-tert-butylnorepinephrine, which would later be known as Colterol.

-

1980: A study on Bitolterol mesylate, the di-p-toluate ester of Colterol, described it as a "prodrug" that is hydrolyzed by esterases in the lungs to release the active catecholamine, N-t-butylarterenol (Colterol). This prodrug approach was designed to achieve targeted delivery to the lungs and a longer duration of action, while minimizing systemic side effects.

-

December 1984: The U.S. Food and Drug Administration (FDA) approved Bitolterol mesylate for the treatment of bronchospasm associated with asthma.

-

1994: A study by Kusayama et al. provided a detailed in vitro pharmacological characterization of Colterol, comparing its binding affinity to β1 and β2-adrenoceptors in guinea pig tissues.

-

2001: Bitolterol was withdrawn from the market by its manufacturer.

Chemical Structure and Structure-Activity Relationship

Colterol, with the IUPAC name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a catecholamine derivative. Its structure is closely related to the endogenous neurotransmitter norepinephrine, with the key difference being the substitution of a tert-butyl group on the amine nitrogen.

The structure-activity relationship (SAR) of β-adrenergic agonists is well-established. The key structural features of Colterol that contribute to its β2-selectivity are:

-

Catechol Ring (3,4-dihydroxybenzene): This moiety is crucial for high-affinity binding to adrenergic receptors.

-

Ethanolamine Side Chain: The hydroxyl group on the β-carbon is important for receptor activation.

-

N-tert-butyl Group: This bulky substituent on the nitrogen atom is the primary determinant of β2-selectivity. The larger size of the tert-butyl group is better accommodated by the binding pocket of the β2-adrenoceptor compared to the β1-adrenoceptor, leading to preferential binding and activation.

Pharmacological Profile: A Selective β2-Adrenergic Agonist

Colterol is a direct-acting sympathomimetic amine that selectively binds to and activates β2-adrenergic receptors.

Mechanism of Action

The binding of Colterol to β2-adrenoceptors on bronchial smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for Colterol from the study by Kusayama et al. (1994).

| Parameter | β1-Adrenoceptor (Heart) | β2-Adrenoceptor (Lung) | Selectivity (β1/β2) |

| IC50 (nM) | 645 | 147 | 4.4 |

| Agonist Type | Full Agonist | Full Agonist | - |

Data obtained from competitive binding assays using [3H]dihydroalprenolol in guinea pig left ventricular (β1) and lung (β2) membranes.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Colterol, based on the available literature.

Radioligand Binding Assay for Receptor Affinity

This protocol is adapted from the methodology described by Kusayama et al. (1994) to determine the binding affinity of Colterol to β1 and β2-adrenoceptors.

Materials:

-

Tissues: Guinea pig left ventricle (rich in β1-receptors) and lung (rich in β2-receptors).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.

-

Competitor: Colterol (N-tert-butylnoradrenaline).

-

Buffers: Tris-HCl buffer.

-

Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Excise and mince the guinea pig tissues.

-

Homogenize the tissues in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of [3H]DHA, and varying concentrations of Colterol.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific [3H]DHA binding against the logarithm of the Colterol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Colterol that inhibits 50% of specific [3H]DHA binding).

-

Calculate the equilibrium dissociation constant (Ki) for Colterol using the Cheng-Prusoff equation.

-

Functional Assay: Cyclic AMP Accumulation

This protocol outlines a general method for assessing the functional agonist activity of Colterol by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in a cell-based system.

Materials:

-

Cell Line: A suitable cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Agonist: Colterol.

-

Reagents: Cell culture medium, a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay Kit: A commercial cAMP detection kit (e.g., ELISA, HTRF, or LANCE).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Seed the cells into a multi-well assay plate and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and replace it with a buffer containing a PDE inhibitor.

-

Add varying concentrations of Colterol to the wells.

-

Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells according to the assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method and a plate reader.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Colterol concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of Colterol that produces 50% of the maximal response).

-

Conclusion

Colterol stands as a significant molecule in the history of respiratory pharmacology. Its development was a direct result of the application of structure-activity relationship principles to achieve receptor selectivity. The N-tert-butyl group of Colterol was a key innovation that paved the way for a new generation of β2-selective agonists with improved therapeutic profiles. Although its clinical application was primarily through the prodrug Bitolterol, the study of Colterol itself provides a clear example of rational drug design. The experimental methodologies detailed in this guide represent the standard approaches of the time for characterizing the pharmacology of such compounds and remain fundamental to modern drug discovery. This in-depth look at Colterol offers valuable insights for scientists and researchers in the ongoing quest for novel and improved therapeutics for respiratory diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Novel long-acting bronchodilators for COPD and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Functional Selectivity of Colterol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol acetate, a short-acting β2-adrenoceptor agonist, exemplifies the principle of functional selectivity, a phenomenon where a ligand can differentially activate downstream signaling pathways upon binding to a single receptor. This guide provides a comprehensive analysis of the functional selectivity of Colterol, focusing on its distinct engagement of G-protein-dependent and β-arrestin-mediated signaling cascades. We present a compilation of available quantitative data, detailed experimental protocols for assessing functional selectivity, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

G-protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR), are primary targets for a vast array of therapeutics. The traditional view of agonist action has evolved from a simple "on/off" switch to a more nuanced model of "biased agonism" or "functional selectivity"[1]. This concept posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways, most notably the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Colterol, the active metabolite of the prodrug bitolterol, is a selective β2-adrenoceptor agonist used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect, bronchodilation, is primarily mediated by the Gs-protein-coupled pathway, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, like other β2-agonists, Colterol also engages the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that can be independent of G-protein activation.

Understanding the functional selectivity of Colterol is crucial for optimizing its therapeutic window and minimizing potential side effects. This technical guide aims to provide a detailed overview of the current knowledge regarding Colterol's biased agonism, offering a valuable resource for researchers investigating GPCR signaling and those involved in the development of next-generation β2-adrenergic therapeutics.

Quantitative Profile of this compound

The functional selectivity of a ligand is quantified by comparing its potency (EC50) and efficacy (Emax) for different signaling pathways. While comprehensive data directly comparing the G-protein and β-arrestin pathways for this compound is limited in publicly available literature, we can compile related binding affinity data and qualitative descriptions of its intrinsic activity.

Receptor Binding Affinity

The binding affinity of Colterol for β1 and β2-adrenergic receptors provides insight into its receptor selectivity. A lower inhibition constant (IC50) or dissociation constant (Ki/Kd) indicates a higher binding affinity.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/System | Reference |

| β1-adrenoceptor | Colterol | IC50 | 645 | Heart | [2] |

| β2-adrenoceptor | Colterol | IC50 | 147 | Lung | [2] |

This data indicates that Colterol has approximately a 4.4-fold higher binding affinity for the β2-adrenoceptor over the β1-adrenoceptor.

Functional Activity

Studies have qualitatively described the functional selectivity of Colterol, noting its higher intrinsic activity at β2-adrenoceptors compared to β1-adrenoceptors. This suggests that Colterol is more efficient at activating the β2-adrenoceptor to elicit a cellular response.

| Tissue/Receptor | Effect Measured | Observation | Species | Reference |

| Tracheal Smooth Muscle (β2) | Relaxation | High intrinsic activity | Guinea-pig | [3] |

| Papillary Muscle (β1) | Increased force of contraction | Lower intrinsic activity | Guinea-pig | [3] |

A comprehensive analysis of Colterol's biased agonism would require quantitative data (EC50 and Emax) for both cAMP accumulation (G-protein pathway) and β-arrestin recruitment at the β2-adrenoceptor.

Signaling Pathways

Activation of the β2-adrenergic receptor by Colterol initiates two major signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein (Gs) Signaling Pathway

This pathway is responsible for the primary therapeutic effects of β2-agonists like Colterol.

Caption: G-protein (Gs) signaling pathway activated by Colterol.

β-Arrestin Signaling Pathway

This pathway is primarily involved in receptor desensitization and can also initiate G-protein-independent signaling.

Caption: β-Arrestin signaling pathway initiated by Colterol.

Experimental Protocols

To quantitatively assess the functional selectivity of this compound, a series of in vitro pharmacological assays are employed. These assays measure the potency and efficacy of the compound in activating specific signaling pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of Colterol for β1- and β2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Colterol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing either human β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of Colterol to stimulate the Gs-protein pathway by quantifying the production of intracellular cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of Colterol for cAMP production.

Materials:

-

Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound.

-

Forskolin (positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Assay buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the detection kit.

Workflow:

Caption: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2-adrenergic receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of Colterol for β-arrestin recruitment.

Materials:

-

Cells engineered to report β-arrestin recruitment to the β2AR (e.g., using BRET, FRET, or enzyme complementation technologies like PathHunter®).

-

This compound.

-

A known β2AR agonist as a positive control (e.g., Isoproterenol).

-

Assay-specific substrate/reagents.

-

Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Workflow:

Caption: Workflow for a β-arrestin recruitment assay.

Analysis of Functional Selectivity

The data obtained from the cAMP accumulation and β-arrestin recruitment assays can be used to calculate a "bias factor." This factor provides a quantitative measure of a ligand's preference for one pathway over another, relative to a reference agonist (often the endogenous ligand or a well-characterized agonist like isoproterenol).

A simplified approach to express bias is to calculate the ratio of the potency (EC50) or the efficacy (Emax) for the two pathways. A more rigorous method involves the use of operational models to calculate a bias factor that takes into account both potency and efficacy.

Conclusion

References

Preliminary Investigation of Colterol Acetate's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary technical overview of Colterol acetate based on publicly available scientific information. Data specifically for this compound is limited; therefore, this guide draws upon information regarding its active moiety, Colterol, and its prodrug, bitolterol, to infer its therapeutic potential.

Introduction

This compound is the acetate salt of Colterol, a short-acting β2-adrenoreceptor agonist.[][2][3] As a member of this class of compounds, its primary therapeutic potential lies in the relaxation of bronchial smooth muscle, making it a candidate for the management of reversible obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[][4] The active pharmacological component is Colterol. Bitolterol, a diester prodrug of Colterol, has been clinically developed and used for the treatment of these conditions, undergoing hydrolysis by esterases in the lungs to release the active Colterol molecule. This guide will provide a preliminary investigation into the therapeutic potential of this compound by examining the mechanism of action of Colterol, its interaction with the β2-adrenergic receptor, and the downstream signaling pathways it modulates.

Mechanism of Action

Colterol is a selective agonist for β2-adrenergic receptors. The binding of Colterol to these G-protein coupled receptors, which are predominantly located on the surface of airway smooth muscle cells, initiates a signaling cascade. This cascade begins with the activation of the stimulatory G protein, Gs, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Quantitative Pharmacological Data

Specific quantitative data for this compound is scarce in publicly available literature. The following data is for the active moiety, Colterol.

| Parameter | Receptor | Value | Species/System | Reference |

| IC50 | β1-adrenoceptor (heart) | 645 nM | - | |

| IC50 | β2-adrenoceptor (lung) | 147 nM | - |

Note: IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of Colterol required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data suggests that Colterol has a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize β2-adrenergic agonists like Colterol. These are intended to be representative methodologies and would require optimization for specific experimental conditions.

β2-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the β2-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-dihydroalprenolol (a non-selective β-antagonist) or a selective β2-antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of propranolol is added.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay (cAMP Accumulation Assay)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Test compound: this compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Preclinical and Clinical Development Status

There is a lack of publicly available information on the preclinical pharmacokinetics (Cmax, Tmax, AUC, half-life) and toxicology of this compound. Similarly, no clinical trials specifically investigating this compound for the treatment of asthma or COPD have been identified in a comprehensive search of clinical trial registries. The clinical development and use of its prodrug, bitolterol, suggests that the active moiety, Colterol, is effective and generally well-tolerated. However, the safety and efficacy profile of this compound as a standalone therapeutic agent would require dedicated preclinical and clinical investigation.

Conclusion and Future Directions

This compound, as a salt of the β2-adrenoceptor agonist Colterol, holds theoretical therapeutic potential for the treatment of obstructive airway diseases. The higher affinity of Colterol for the β2-adrenoceptor compared to the β1-adrenoceptor suggests a degree of selectivity that is desirable for minimizing cardiovascular side effects. However, the lack of specific in vitro and in vivo data for this compound presents a significant knowledge gap.

Future research should focus on:

-

Quantitative Characterization: Determining the Ki and EC50 values of this compound in receptor binding and functional assays to confirm its potency and efficacy.

-

Preclinical Evaluation: Conducting pharmacokinetic and toxicological studies in relevant animal models to establish the safety profile and dosing parameters of this compound.

-

In Vivo Efficacy: Assessing the bronchodilatory effects of this compound in animal models of asthma and COPD.

A thorough preclinical data package would be a prerequisite for any potential clinical development of this compound as a therapeutic agent.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Colterol acetate analysis

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Colterol Acetate.

Analysis of this compound using a Reversed-Phase HPLC Method

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Colterol, a short-acting β2-adrenergic agonist, is the active metabolite of the prodrug Bitolterol, used in the management of bronchospasm in conditions like asthma.[] This method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate assay for this compound in bulk drug substance or for quality control purposes. The chromatographic separation is achieved on a C18 column with isocratic elution, and detection is performed using a UV-Vis detector. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters outlined below are based on common methods for similar β2-agonist compounds and provide a strong starting point for analysis.[2]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid.[2] |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 276 nm[2] |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation:

-

Mix 300 mL of HPLC-grade acetonitrile with 700 mL of ultrapure water.

-

Add 1.0 mL of triethylamine to the mixture.

-

Adjust the pH of the solution to 5.0 using formic acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.

Method Validation and Performance Characteristics

The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on typical results for similar validated analytical methods.[3]

| Parameter | Expected Result |

| Linearity Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time (tR) | Approximately 4-6 minutes |

| Limit of Detection (LOD) | ~0.003 mg/mL |

| Limit of Quantification (LOQ) | ~0.01 mg/mL |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference from common excipients or degradation products. |

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the analysis of a this compound sample, from initial preparation to final data acquisition and analysis.

Caption: HPLC experimental workflow for this compound analysis.

Logical Relationship of Colterol Compounds

This compound is the salt form of the active drug, Colterol, which itself is the active metabolite of the prodrug Bitolterol. This relationship is important for understanding the molecule's therapeutic action.

Caption: Relationship between Bitolterol, Colterol, and this compound.

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the quantitative determination of this compound. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. With its high degree of linearity, precision, and accuracy, it is well-suited for quality control testing of bulk drug substances and finished pharmaceutical products.

References

Application of Colterol Acetate in Studying G-protein-coupled Receptor Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a valuable pharmacological tool for investigating the signaling pathways of G-protein-coupled receptors (GPCRs), specifically the β-adrenergic receptors. As a short-acting β2-adrenoreceptor agonist, its active metabolite, Colterol, selectively binds to and activates these receptors, initiating a cascade of intracellular events.[] This makes it an excellent candidate for studying receptor-ligand interactions, downstream signaling, and the physiological responses mediated by the β2-adrenergic system, which is a key player in smooth muscle relaxation, particularly in the airways.[2] Consequently, Colterol and its prodrugs are utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[]

These application notes provide a comprehensive overview of the use of this compound in GPCR research, including its mechanism of action, quantitative data on its receptor interactions, and detailed protocols for key experimental assays.

Mechanism of Action

Colterol, the active form of this compound, primarily targets β2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). Upon binding, Colterol induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.

Data Presentation: Quantitative Analysis of Colterol Activity

The following table summarizes the binding affinity and potency of Colterol, the active form of this compound, for β-adrenergic receptors.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Tissue/Cell Source |

| β1-adrenoceptor | Colterol | Radioligand Binding | IC50 | 645 | Heart |

| β2-adrenoceptor | Colterol | Radioligand Binding | IC50 | 147 | Lung |

Note: IC50 is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.[3]

Mandatory Visualizations

Signaling Pathway of this compound

References

Application Notes and Protocols for Measuring the Bronchodilator Effects of Colterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a selective β2-adrenergic receptor agonist known to induce bronchodilation by relaxing the smooth muscle of the airways.[1] This document provides detailed application notes and experimental protocols for assessing the bronchodilator effects of this compound across various preclinical and clinical research settings. The methodologies outlined are based on established techniques for evaluating β2-adrenergic agonists and can be adapted for the specific research question.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilator effect by activating β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and widening of the airways.

Signaling Pathway Diagram

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Preclinical Evaluation: In Vitro and In Vivo Models

Preclinical studies are essential for characterizing the potency, efficacy, and mechanism of action of this compound before clinical trials.

In Vitro: Isolated Tracheal Ring Assay

This assay directly measures the relaxant effect of this compound on airway smooth muscle.

Experimental Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and carefully dissect the trachea.

-

Place the trachea in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

-

Organ Bath Setup:

-

Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine (10 µM) or methacholine (1 µM).

-

Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| EC50 | Data not available in searched literature |

| Maximal Relaxation | Data not available in searched literature |

In Vivo: Bronchoconstriction Model in Guinea Pigs

This model assesses the ability of this compound to protect against or reverse bronchoconstriction in a living organism.

Experimental Protocol:

-

Animal Preparation:

-

Anesthetize guinea pigs with an appropriate anesthetic (e.g., urethane).

-

Surgically cannulate the trachea for mechanical ventilation and measurement of airway resistance and dynamic compliance.

-

Insert a catheter into the jugular vein for intravenous drug administration.

-

-

Measurement of Pulmonary Function:

-

Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airflow and pressure changes.

-

Calculate airway resistance and dynamic compliance from these measurements.

-

-

Induction of Bronchoconstriction:

-

Administer a bronchoconstricting agent such as histamine or methacholine intravenously or via nebulization to induce a stable increase in airway resistance.

-

-

Administration of this compound:

-

Administer this compound intravenously or via inhalation at various doses.

-

Continuously monitor airway resistance and dynamic compliance to assess the degree and duration of bronchodilation.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.

-

Determine the ED50 (the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response).

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| ED50 (IV) | Data not available in searched literature |

| Maximal Inhibition of Bronchoconstriction | Data not available in searched literature |

Experimental Workflow Diagram

Caption: Preclinical Experimental Workflow for this compound.

Clinical Evaluation: Assessing Bronchodilator Effects in Humans

Clinical trials are necessary to determine the safety and efficacy of this compound in patients with bronchoconstrictive diseases like asthma and COPD.

Spirometry

Spirometry is a standard and widely used method for assessing lung function and the response to bronchodilators.

Experimental Protocol:

-

Patient Selection:

-

Recruit patients with a diagnosis of asthma or COPD who demonstrate reversible airway obstruction.

-

Ensure patients withhold other bronchodilator medications for a specified period before the test.

-

-

Baseline Measurement:

-

Perform spirometry to measure baseline pulmonary function parameters, including Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).

-

-

Administration of this compound:

-

Administer a standardized dose of this compound, typically via an inhaler or nebulizer.

-

-

Post-Bronchodilator Measurement:

-

Repeat spirometry at specific time points after drug administration (e.g., 15, 30, and 60 minutes) to assess the change in FEV1 and FVC.

-

-

Data Analysis:

-

Calculate the change in FEV1 and FVC from baseline at each time point.

-

Determine the peak change in FEV1 and the duration of the bronchodilator effect.

-

A significant bronchodilator response is typically defined as an increase in FEV1 of at least 12% and 200 mL from baseline.

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Mean Peak Change in FEV1 (L) | Data not available in searched literature |

| Mean Peak Change in FEV1 (%) | Data not available in searched literature |

| Time to Peak Effect (minutes) | Data not available in searched literature |

| Duration of Action (hours) | Data not available in searched literature |

Logical Relationship Diagram for Clinical Evaluation

Caption: Logical Flow of a Clinical Trial for this compound.

Conclusion

The protocols and methodologies described in these application notes provide a comprehensive framework for evaluating the bronchodilator effects of this compound. While specific quantitative data for this compound is not widely available in the public literature, the application of these standardized techniques will allow researchers to generate robust and comparable data to fully characterize its therapeutic potential. The provided diagrams illustrate the key pathways and workflows involved in this assessment.

References

Colterol Acetate: Application Notes for Pharmacological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is the acetate salt of colterol, a potent and selective short-acting β2-adrenoreceptor agonist.[1][2] As the active metabolite of the prodrug bitolterol, which was formerly used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD), colterol has a well-characterized mechanism of action.[1][3] This makes this compound an excellent tool compound for use in pharmacological screening and research. Its primary utility lies in serving as a reference agonist for the β2-adrenergic receptor in various in vitro and cellular assays.

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and its application as a tool compound in drug discovery and screening.

Pharmacological Profile

This compound acts as an agonist at β-adrenergic receptors, with a notable selectivity for the β2 subtype, which is predominantly expressed in the smooth muscle of the airways.[1]

Mechanism of Action

The binding of colterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This process involves the activation of the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA subsequently phosphorylates various downstream targets, culminating in the relaxation of airway smooth muscle and bronchodilation.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for colterol, the active component of this compound. This data is essential for designing experiments and interpreting results when using this compound as a tool compound.

| Parameter | Receptor Subtype | Value (nM) | Assay Type | Source |

| IC50 | β1-adrenoceptor (heart) | 645 | Radioligand Binding | |

| IC50 | β2-adrenoceptor (lung) | 147 | Radioligand Binding |

Note: IC50 values from radioligand binding assays indicate the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value suggests a higher binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

Application in Pharmacological Screening

This compound is an invaluable tool for various stages of the drug discovery process, particularly in high-throughput screening (HTS) and lead characterization.

Use as a Reference Compound